REACTION_CXSMILES
|
O[C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[CH:4][C:3]=1[C:9](=[N:14][OH:15])[C:10]([F:13])([F:12])[F:11].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CCOC(/N=N/C(OCC)=O)=O.O>C1COCC1>[F:13][C:10]([F:11])([F:12])[C:9]1[C:3]2[CH:4]=[CH:5][C:6]([OH:8])=[CH:7][C:2]=2[O:15][N:14]=1
|
Name
|
1-(2,4-dihydroxyphenyl)-2,2,2-trifluoroethanone oxime
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC(=C1)O)C(C(F)(F)F)=NO
|
Name
|
|
Quantity
|
0.63 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
DEAD
|
Quantity
|
0.48 mL
|
Type
|
reactant
|
Smiles
|
CCOC(=O)/N=N/C(=O)OCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
after which the reaction mixture was stirred at 0-5° C. for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was kept at 0° C.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with EtOAc (3×)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel chromatography (EtOAc/hexane (v/v) 1:10 to 3:2 gradient)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=NOC2=C1C=CC(=C2)O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.23 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |